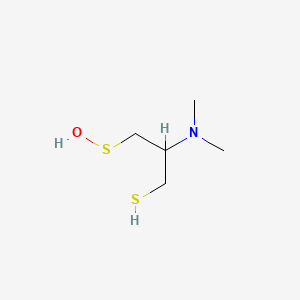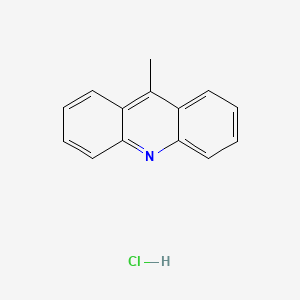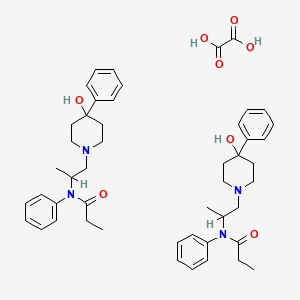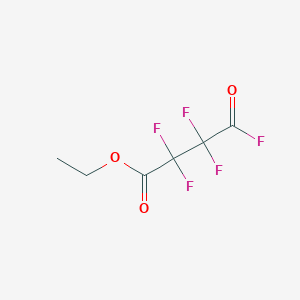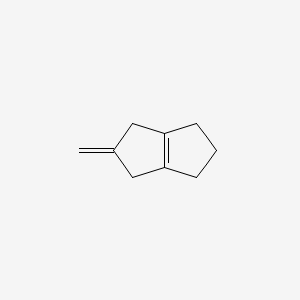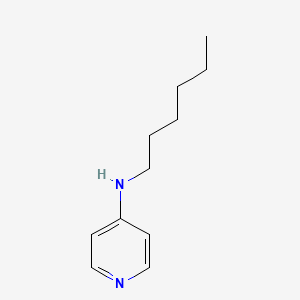
4-Pyridinamine, N-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinamine, N-hexyl- is an organic compound that belongs to the class of pyridinamines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a hexyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-alkyl-4-pyridinamines, including 4-Pyridinamine, N-hexyl-, can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound in the presence of an acid . This method allows for the production of N-alkyl-4-pyridinamines with high purity.
Industrial Production Methods: Industrial production of 4-Pyridinamine, N-hexyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of specific catalysts and reaction conditions is crucial to achieve the desired results.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridinamine, N-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Pyridinamine, N-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pyridinamine, N-hexyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Aminopyridine: Similar in structure but lacks the hexyl group. It is used as a research tool and therapeutic agent.
N-Methylpyridinium: Another N-alkylpyridinium compound with different alkyl substitution.
Uniqueness: 4-Pyridinamine, N-hexyl- is unique due to the presence of the hexyl group, which can influence its chemical and biological properties. This structural feature can affect its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
64690-14-8 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N-hexylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-4-5-8-13-11-6-9-12-10-7-11/h6-7,9-10H,2-5,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
SGZWATMDTXEATH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



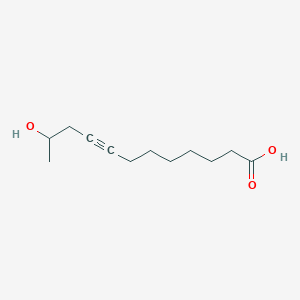
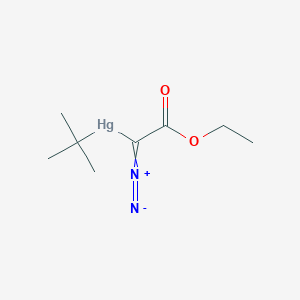

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
